molecular formula C10H12BrClN2O2 B8190599 (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester

(3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B8190599
M. Wt: 307.57 g/mol
InChI Key: GYSNVXLARRFYON-UHFFFAOYSA-N
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Description

(3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester is a heterocyclic compound that contains both bromine and chlorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester typically involves the halogenation of pyridine derivatives followed by the introduction of the carbamic acid tert-butyl ester group. One common method involves the bromination and chlorination of pyridine to obtain the desired halogenated pyridine intermediate. This intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like DMF or DMSO and bases such as potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its halogenated pyridine ring makes it a versatile intermediate for various organic transformations.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and materials. Its reactivity and stability make it suitable for the synthesis of pesticides, herbicides, and advanced materials.

Mechanism of Action

The mechanism of action of (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can form halogen bonds with biological macromolecules, influencing their function. Additionally, the carbamic acid ester group can undergo hydrolysis, releasing active species that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-2-chloro-pyridine): Lacks the carbamic acid tert-butyl ester group but shares the halogenated pyridine core.

    (3-Bromo-4-chloro-pyridine): Similar halogenation pattern but different positioning of the chlorine atom.

    (2-Bromo-3-chloro-pyridine): Different halogenation pattern on the pyridine ring.

Uniqueness

(3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester is unique due to the presence of both bromine and chlorine atoms on the pyridine ring along with the carbamic acid tert-butyl ester group

Properties

IUPAC Name

tert-butyl N-(3-bromo-2-chloropyridin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSNVXLARRFYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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